molecular formula C16H21N5O4 B2482394 1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-64-9

1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2482394
CAS No.: 899997-64-9
M. Wt: 347.375
InChI Key: XUSVZBFGSMLECX-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazolo ring: This step involves the cyclization of a suitable precursor to form the oxazolo ring.

    Introduction of the morpholinoethyl group: This step involves the alkylation of the oxazolo ring with a morpholinoethyl group.

    Methylation: The final step involves the methylation of the purine ring to introduce the three methyl groups at positions 1, 6, and 7.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under certain conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6,7-trimethylpurine-2,4(1H,3H)-dione: Lacks the oxazolo and morpholinoethyl groups.

    3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione: Lacks the three methyl groups.

Uniqueness

1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the oxazolo ring, morpholinoethyl group, and three methyl groups makes it distinct from other similar compounds.

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-10-11(2)25-15-17-13-12(21(10)15)14(22)20(16(23)18(13)3)5-4-19-6-8-24-9-7-19/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSVZBFGSMLECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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